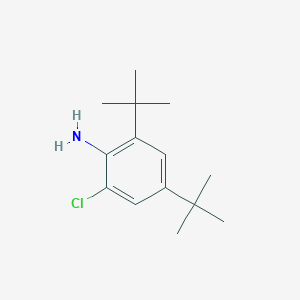
2,4-Di-tert-butyl-6-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-6-chloroaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of two tert-butyl groups and a chlorine atom attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-chloroaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. This includes the initial chlorination of aniline to introduce the chlorine atom, followed by alkylation with tert-butyl chloride. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-chloroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amines.
Scientific Research Applications
2,4-Di-tert-butyl-6-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Di-tert-butyl-6-chloroaniline exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Similar in structure but lacks the chlorine atom and amino group.
2,6-Di-tert-butyl-4-methylphenol: Another related compound with different substituents on the benzene ring.
Uniqueness
2,4-Di-tert-butyl-6-chloroaniline is unique due to the presence of both tert-butyl groups and a chlorine atom, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
80438-53-5 |
|---|---|
Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-chloroaniline |
InChI |
InChI=1S/C14H22ClN/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,16H2,1-6H3 |
InChI Key |
VFXCLHCOKQTJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
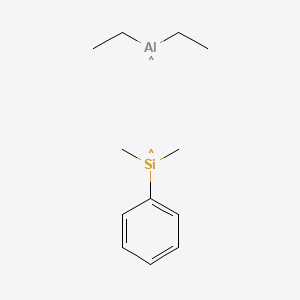
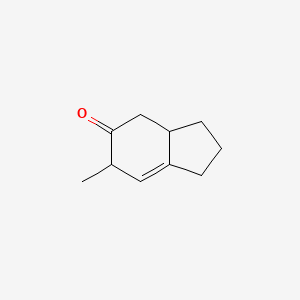
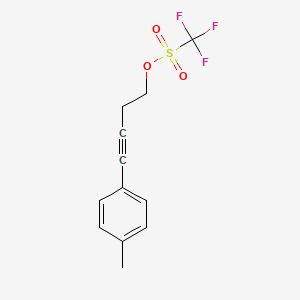
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
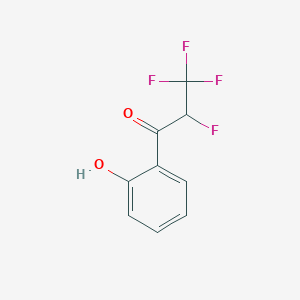
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)

![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
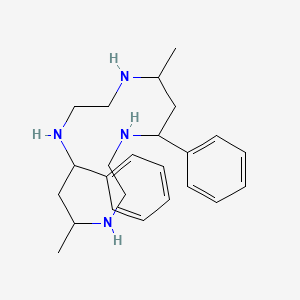
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
